molecular formula C9H9ClF3N3 B589784 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride CAS No. 1258874-29-1

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride

Cat. No.: B589784
CAS No.: 1258874-29-1
M. Wt: 251.637
InChI Key: DNTDGTWJZOMTAK-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride is a chemical compound with the molecular formula C9H9ClF3N3. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol, which is then converted to the corresponding amine. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride is unique due to its combination of a trifluoromethyl group and a diazirine ring, which provides both stability and reactivity. This makes it particularly useful in applications requiring photoreactive cross-linking and molecular interaction studies .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDGTWJZOMTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735928
Record name 1-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258874-29-1
Record name 1-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamine Hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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